Defined Reference Standard: Regulatory Identity vs. General Carbamates
5-Acetyl-1,3-phenylene bis(dimethylcarbamate) is unequivocally defined as Bambuterol EP Impurity E in pharmacopeial monographs [1][2]. This regulatory designation provides a traceable, compendial identity. In contrast, other phenyl bis(dimethylcarbamate) analogs, such as the bromoacetyl derivative (CAS 81732-49-2) or 1,4-phenylene bis(dimethylcarbamate), lack this specific pharmacopeial definition, making them unsuitable for the same analytical and regulatory applications.
| Evidence Dimension | Regulatory Identity |
|---|---|
| Target Compound Data | Designated as Bambuterol EP Impurity E |
| Comparator Or Baseline | Other phenyl bis(dimethylcarbamate) analogs (e.g., 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) [CAS 81732-49-2]) |
| Quantified Difference | Exclusive regulatory designation vs. no such designation |
| Conditions | European Pharmacopoeia monographs for Bambuterol Hydrochloride |
Why This Matters
For procurement in a regulated pharmaceutical environment, the compendial identity is the primary selection criterion; no other compound can substitute for a named impurity standard.
- [1] Pharmaffiliates. Bambuterol Hydrochloride - Impurity E (5-Acetyl-1,3-phenylene bis(dimethylcarbamate)). Product Page. pharmaffiliates.com. View Source
- [2] CATO Research Chemicals. 5-Des[2-(tert-butylamino)] 5-Acetyl Bambuterol (Bambuterol EP Impurity E). Product Page. cato.com. View Source
